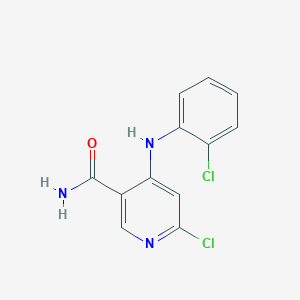

6-クロロ-4-((2-クロロフェニル)アミノ)ニコチンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-4-((2-chlorophenyl)amino)nicotinamide is a nicotinamide derivative . It has been studied for its antifungal activity, with a particular focus on its effects against Rhizoctonia solani .

Synthesis Analysis

This compound is synthesized by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . The structure of the synthesized compounds was characterized by 1H NMR, 13C NMR, ESI-MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide is characterized using spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . Further computational analysis is performed to examine the electronic properties of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide include the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide are characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS) and computational analyses .科学的研究の応用

抗菌特性

6-Cl-4-CA-NAMを含むニコチンアミド誘導体は、その抗菌活性について研究されています。Taşkın Kafaらの研究では、新規に設計されたニコチンアミド誘導体が合成され、特性評価が行われました。 これらのうち、6-Cl-4-CA-NAMは腸球菌に対して有望な抗菌活性を示しました 。さらなる研究により、その作用機序や潜在的な臨床応用が明らかになる可能性があります。

その他の潜在的な用途

抗菌効果に加えて、6-Cl-4-CA-NAMのようなニコチンアミド誘導体は、さまざまな分野で有望視されています。

- 抗真菌活性: 6-Cl-4-CA-NAMで直接研究されていませんが、関連するニコチンアミド誘導体は抗真菌活性を示しています 。真菌病原体に対する有効性を調べることは価値があるでしょう。

作用機序

Target of Action

The primary target of 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide is Succinate Dehydrogenase (SDH) . SDH, also known as succinate ubiquinone oxidoreductase or complex II, is an important component of the respiratory enzyme complex of plant pathogenic fungi .

Mode of Action

6-Chloro-4-((2-chlorophenyl)amino)nicotinamide interacts with its target, SDH, by suppressing its normal physiological function . SDH’s physiological function is to catalyze the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone .

Biochemical Pathways

The inhibition of SDH disrupts the normal respiratory process of the fungi, leading to a lack of energy production and eventually the death of the fungi . This makes SDH a prominent target for developing novel fungicides .

Result of Action

The result of the action of 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide is the high inhibitory effects against certain fungi. For instance, it has been found to have high inhibitory effects against Rhizoctonia solani in vitro and in vivo .

将来の方向性

The study of nicotinamide derivatives, including 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide, provides important information for further structural optimization . These results could provide a benchmark for understanding the antifungal activity against the phytopathogenic fungus R. solani and prompt us to develop more potent fungicides .

特性

IUPAC Name |

6-chloro-4-(2-chloroanilino)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-8-3-1-2-4-9(8)17-10-5-11(14)16-6-7(10)12(15)18/h1-6H,(H2,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJKFIKLLQKKDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC(=NC=C2C(=O)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2453809.png)

![N-(4-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2453811.png)

![8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2453813.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2453827.png)

![Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate](/img/structure/B2453828.png)

![5-chloro-N-{1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2453830.png)